镝;硫化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

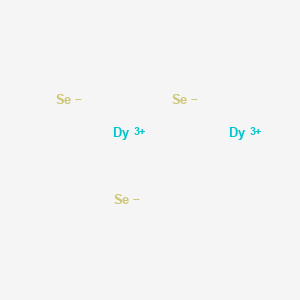

Dysprosium is a rare earth element known for its high magnetic susceptibility and unique chemical properties. It forms various compounds, including with sulfur elements, contributing to diverse applications in materials science, catalysis, and magnetism.

Synthesis Analysis

The synthesis of dysprosium compounds can involve different methods, including hydrothermal reactions and solid-state routes. For instance, dysprosium-organic frameworks can be prepared through hydrothermal reactions, characterized by advanced techniques like SEM, FT-IR, and XRD, indicating precise control over the material's structure and composition (Hajiashrafi & Salehi, 2020).

Molecular Structure Analysis

The molecular structure of dysprosium compounds, such as those incorporating sulfur, is crucial for their physical and chemical properties. X-ray diffraction studies reveal complex structures, including three-dimensional frameworks and coordination polymers, showcasing the diverse coordination environments dysprosium ions can participate in (Zhang et al., 2021).

Chemical Reactions and Properties

Dysprosium compounds engage in various chemical reactions, including oxidation and coordination to organic ligands. Their chemical reactivity is influenced by the dysprosium ion's electronic configuration and the ligands' nature, enabling applications in catalysis and materials science. For example, dysprosium-supported on CoFe2O4 MNPs serves as an efficient catalyst for the selective oxidation of sulfides and synthesis of symmetrical disulfides (Moeini, Molaei, & Ghadermazi, 2021).

Physical Properties Analysis

The physical properties of dysprosium and sulfane compounds, such as thermal stability, mechanical strength, and optical characteristics, are studied to understand their potential applications better. The doping of dysprosium into sulfamic acid crystals significantly enhances their mechanical parameters and thermal stability, indicating the potential for advanced material design (Singh et al., 2016).

Chemical Properties Analysis

The chemical properties of dysprosium compounds, including reactivity towards sulfides and thiols, are pivotal for their application in catalysis and synthesis. Dysprosium(III) complexes have shown efficiency in promoting the oxidation of sulfur-containing compounds, underscoring the element's versatility and potential in synthetic chemistry (Molaei & Ghadermazi, 2020).

科学研究应用

结构和光学增强

研究表明,用镝掺杂氨基磺酸晶体可以改善结构、光学和机械性能。例如,发现镝掺杂可以轻微改变晶格参数,并增强氨基磺酸晶体的透光率和机械参数,表明其在制造具有优异机械和光学特性的材料方面的潜力 (B. Singh 等人,2016).

材料制备和表征

从氧化镝制备硫化镝表明可以获得粒径小的、高纯度单相 Dy2S3,突出了其在无污染颜料和热电材料中的应用 (刘宝伟).

表面粘附力改善

已证明镝可以通过形成牢固的 Dy-S 键来改善氧化物/金属界面(如 Al2O3/NiAl 界面)的粘附力。这种抑制硫的负面影响和改善粘附力的能力表明在耐腐蚀和材料科学中的应用 (张天等人,2013).

发光材料

掺镝荧光粉在照明和显示技术中表现出巨大的前景。对掺镝硫化锶的研究探索了其光学性质,显示了在磷光材料和 LED 中的潜在应用 (E. I. Anila 和 M. Jayaraj,2010).

可再生能源技术

对镝在绿色技术中作用的研究解决了人们对其在电动汽车和风力涡轮机中使用的永磁体制造中供应的担忧。研究表明,虽然短期内需求可能会超过供应,但回收和新的采矿项目可以确保长期供应,表明镝在向可再生能源过渡中的关键作用 (Sander Hoenderdaal 等人,2013).

用于磁性应用的电沉积

从离子液体电沉积镝的研究开发了更有效的技术,用于在钕磁体上沉积镝,这对于高科技工业应用至关重要。这项研究为改进永磁体的制造工艺提供了见解 (C. Berger 等人,2016).

属性

IUPAC Name |

dysprosium;sulfane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Dy.3H2S/h;;3*1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIUZQNORYPUNJR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

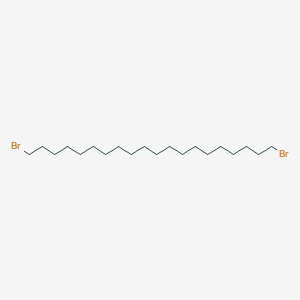

S.S.S.[Dy].[Dy] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Dy2H6S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dysprosium sulfide | |

CAS RN |

12133-10-7 |

Source

|

| Record name | Dysprosium sulfide (Dy2S3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012133107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Didysprosium trisulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.995 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(dimethylamino)ethyl]methacrylamide](/img/structure/B75950.png)